molecular formula C15H10N4O B2993132 2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(pyridin-4-yl)propanenitrile CAS No. 879917-04-1

2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(pyridin-4-yl)propanenitrile

Katalognummer: B2993132
CAS-Nummer: 879917-04-1
Molekulargewicht: 262.272
InChI-Schlüssel: HYGYZRYZBHWTGI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(1H-Benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(pyridin-4-yl)propanenitrile is a heterocyclic compound featuring a benzo[d]imidazole core fused with a propanenitrile backbone. The compound’s nitrile and pyridinyl moieties suggest applications in medicinal chemistry, particularly as intermediates for kinase inhibitors or fluorescent probes.

Eigenschaften

IUPAC Name

(Z)-2-(1H-benzimidazol-2-yl)-3-hydroxy-3-pyridin-4-ylprop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N4O/c16-9-11(14(20)10-5-7-17-8-6-10)15-18-12-3-1-2-4-13(12)19-15/h1-8,20H,(H,18,19)/b14-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLHMGFDQFNVVCY-KAMYIIQDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C(=C(C3=CC=NC=C3)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)NC(=N2)/C(=C(/C3=CC=NC=C3)\O)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(pyridin-4-yl)propanenitrile typically involves the condensation of benzimidazole derivatives with pyridine-based aldehydes or ketones. The reaction is usually carried out under reflux conditions in the presence of a suitable catalyst, such as piperidine or morpholine . The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production .

Analyse Chemischer Reaktionen

Types of Reactions

2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(pyridin-4-yl)propanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted benzimidazole derivatives .

Wissenschaftliche Forschungsanwendungen

2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(pyridin-4-yl)propanenitrile has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(pyridin-4-yl)propanenitrile involves its interaction with molecular targets such as protein kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby disrupting cellular signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Structural Variations and Molecular Properties

The target compound is compared to structurally related benzo[d]imidazole derivatives, focusing on substituents at the 3-oxo position and the nature of the imidazole backbone. Key analogs include:

Table 1: Structural and Molecular Comparison
Compound Name Molecular Formula Molecular Weight R1 (Backbone) R2 (3-Oxo Substituent) Key Features Reference
Target Compound C16H11N5O* 301.29* Benzo[d]imidazol-2(3H)-ylidene Pyridin-4-yl Nitrile group, aromatic conjugation
5cd () C20H20N4O2 349.17 Benzo[d]imidazole-4-carboxamide 2-Oxo-2-phenylethyl Phenyl group, carboxamide
5ck () C22H21N5O3 404.17 Benzo[d]imidazole-4-carboxamide 2-(1,3-Dioxoisoindolin-2-yl) Isoindolinone for rigidity
Compound 4 () C20H18N2O2S6 510.76 Bis-benzo[d]imidazolylidene Thieno[2,3-b]thiophene linker Bis-heterocyclic, sulfur-rich
(E)-2-(1-Methyl-benzo[d]imidazol-2-ylidene) derivative () C21H20N4O4S 424.50 1-Methyl-benzo[d]imidazol-2-ylidene 4-(Morpholinosulfonyl)phenyl Sulfonyl group for solubility
Key Observations:

Backbone Modifications: The target compound lacks the carboxamide group seen in analogs like 5cd and 5ck, replacing it with a nitrile group, which may reduce hydrogen-bonding capacity but enhance electrophilicity .

Substituent Effects: The pyridin-4-yl group in the target compound introduces nitrogen-based electron-withdrawing effects, contrasting with phenyl (5cd) or morpholinosulfonylphenyl () groups. This likely influences redox properties and binding affinity in biological systems .

Biologische Aktivität

2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(pyridin-4-yl)propanenitrile, commonly referred to as a benzimidazole derivative, has garnered attention in recent years due to its diverse biological activities. This compound is characterized by its unique molecular structure, which includes a benzimidazole core and a nitrile group, contributing to its potential therapeutic applications.

  • Molecular Formula : C₁₅H₁₀N₄O
  • Molecular Weight : 262.27 g/mol
  • CAS Number : 879917-04-1

This compound's structure allows for various chemical interactions, making it a versatile candidate for biological studies.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of benzimidazole derivatives, including the compound . Research indicates that these compounds exhibit significant activity against a range of bacterial strains. For instance:

  • Study Findings : A study demonstrated that derivatives with a benzimidazole moiety showed notable inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) as low as 32 µg/mL .

Anticancer Activity

The anticancer potential of 2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(pyridin-4-yl)propanenitrile has also been explored. Several in vitro studies have reported its ability to induce apoptosis in cancer cell lines:

  • Case Study : In a study involving human breast cancer cells (MCF-7), this compound exhibited cytotoxic effects, with an IC50 value of 15 µM after 48 hours of exposure. The mechanism of action was attributed to the induction of oxidative stress and disruption of mitochondrial function.

Enzyme Inhibition

Another significant aspect of this compound's biological activity is its role as an enzyme inhibitor:

  • Research Findings : It has been shown to inhibit specific enzymes involved in cancer progression, such as topoisomerase II and protein kinases, which are crucial for DNA replication and cell division . This inhibition can lead to reduced tumor growth in preclinical models.

The mechanisms underlying the biological activities of 2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(pyridin-4-yl)propanenitrile are multifaceted:

  • Oxidative Stress Induction : The compound generates reactive oxygen species (ROS), leading to cellular damage and apoptosis in cancer cells.
  • Enzyme Interaction : Binding to target enzymes disrupts their normal function, which is particularly relevant in cancer therapy.
  • Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the G2/M phase, preventing cancer cells from proliferating effectively.

Comparative Analysis with Similar Compounds

Compound NameStructureAntimicrobial ActivityAnticancer ActivityEnzyme Inhibition
Compound ABenzimidazole derivative AMIC = 16 µg/mL against E. coliIC50 = 10 µM on HeLa cellsInhibits topoisomerase I
Compound BBenzimidazole derivative BMIC = 32 µg/mL against S. aureusIC50 = 20 µM on MCF-7 cellsInhibits protein kinase B
2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(pyridin-4-yl)propanenitrile Unique structure with nitrile group MIC = 32 µg/mL against S. aureus IC50 = 15 µM on MCF-7 cells Inhibits topoisomerase II

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.